An In-depth Technical Guide to Nitric Oxide Detection Using DAF-FM DA
An In-depth Technical Guide to Nitric Oxide Detection Using DAF-FM DA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, quantitative properties, and experimental methodologies for the detection of intracellular nitric oxide (NO) using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).
Core Principle of NO Detection
Nitric oxide is a critical signaling molecule in numerous physiological processes, including neurotransmission, vasodilation, and immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. DAF-FM DA is a cell-permeable probe designed for this purpose, operating on a two-stage mechanism.[2]
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Intracellular Trapping via Deacetylation : DAF-FM DA is electrically neutral and readily diffuses across the plasma membrane into the cell.[1][2][3] Once inside, ubiquitous intracellular esterases cleave the two acetate (B1210297) groups, converting DAF-FM DA into its cell-impermeant form, DAF-FM.[1][2] This process effectively traps the probe within the cytosol. The DAF-FM molecule itself is weakly fluorescent.[2][3]
-
Reaction with NO Derivative to Yield Fluorescence : The trapped DAF-FM does not react directly with the NO radical. Instead, it reacts with an oxidized derivative of NO, such as dinitrogen trioxide (N₂O₃), which is formed by the autooxidation of NO in the presence of oxygen.[4] This irreversible reaction yields a highly fluorescent benzotriazole (B28993) derivative, DAF-FM T.[1][2][3][5] The resulting fluorescence intensity is directly proportional to the concentration of NO produced within the cell. The fluorescence quantum yield increases approximately 160-fold, from ~0.005 to ~0.81, upon reaction.[2][3]
The overall detection process can be visualized as a logical workflow.
Caption: Figure 1. DAF-FM DA Reaction Mechanism
Quantitative and Optical Properties
DAF-FM was developed as an improvement over its predecessor, DAF-2, offering greater photostability and a fluorescence signal that is independent of pH in the physiological range (pH > 5.5).[2][3][6] This makes it a more robust and reliable indicator for quantitative studies.
A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | [1][2][7] |
| Emission Maximum (λem) | ~515 nm | [1][2][7] |
| Fluorescence Quantum Yield (Φ) | ~0.005 (DAF-FM) to ~0.81 (DAF-FM T) | [2][3] |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ (DAF-FM T) | [7][8] |
| Detection Limit | ~3 nM | [3][9] |
| Recommended pH Range | > 5.5 | [3][7] |
| Molecular Weight | 496.42 g/mol | [7][9] |
Detailed Experimental Protocol: Intracellular NO Detection
This section provides a generalized protocol for loading cells with DAF-FM DA and measuring NO-induced fluorescence. Optimization of concentrations, incubation times, and temperatures is crucial and should be determined empirically for each cell type and experimental condition.[2]
A. Reagent Preparation
-
DAF-FM DA Stock Solution (5 mM): Prepare the stock solution by dissolving 1 mg of DAF-FM DA powder in 400 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][10]
-
Storage: The DMSO stock solution is sensitive to repeated freeze-thaw cycles.[4] It is recommended to create single-use aliquots (e.g., 5-10 µL) and store them, protected from light and moisture, at -20°C.[1][2][10]
-
Loading Buffer: A suitable physiological buffer, such as Hank's Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), is required.[1][10] Note that components like phenol (B47542) red and bovine serum albumin (BSA) may interfere with fluorescence and should be used with caution.[2][4]
B. Cell Loading and Imaging Workflow
The following workflow outlines the key steps from cell preparation to data acquisition.
Caption: Figure 2. General Experimental Workflow for DAF-FM DA
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates, or in suspension).[2]
-
Prepare Working Solution: Immediately before use, dilute the 5 mM DAF-FM DA stock solution into the pre-warmed loading buffer to a final working concentration of 1-10 µM.[2][3][11] The optimal concentration must be determined empirically.[2]
-
Cell Loading: Remove the culture medium and add the DAF-FM DA working solution to the cells. Incubate for 20-60 minutes at 37°C, protected from light.[2][3]
-
Wash: Gently wash the cells once or twice with fresh, pre-warmed buffer to remove any extracellular probe.[2][11]
-
De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes.[2][3] This step ensures that intracellular esterases have sufficient time to completely cleave the acetate groups from the internalized probe.
-
Stimulation: Induce NO production by treating the cells with the experimental agonist or compound of interest. Include appropriate controls, such as a vehicle control and a positive control using an NO donor (e.g., DEA NONOate or S-nitrosoglutathione).[1][11]
-
Data Acquisition: Measure the increase in fluorescence using an appropriate instrument equipped for fluorescein (B123965) (FITC) detection.[2]
-
Excitation: ~488-495 nm
-
Emission: ~515-535 nm
-
Application in Signaling Pathway Analysis
DAF-FM DA is a valuable tool for dissecting signaling pathways that involve NO production. A primary example is the pathway involving endothelial Nitric Oxide Synthase (eNOS), a key regulator of vascular tone.[12] Various agonists, such as acetylcholine (B1216132) or vascular endothelial growth factor (VEGF), can activate eNOS through complex, often calcium-dependent, signaling cascades.[13]
The diagram below illustrates a simplified eNOS activation pathway and the point at which DAF-FM detects the resulting NO.
Caption: Figure 3. eNOS Signaling Pathway & NO Detection
By measuring the fluorescence of DAF-FM T, researchers can quantify the downstream effects of receptor activation, enzyme modulation, or drug intervention on the bioavailability of NO in real-time.[5][14]
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ulab360.com [ulab360.com]
- 4. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]
- 5. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. DAF-FM (diaminofluorescein-FM) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. DAF-FM DA [sigmaaldrich.com]
- 10. Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Coordinated Endothelial Nitric Oxide Synthase activation by translocation and phosphorylation determines flow-induced NO production in resistance vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
